molecular formula C24H24N4O2 B2967299 3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-46-1

3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2967299
CAS No.: 921881-46-1
M. Wt: 400.482
InChI Key: DPGXCUOPIAKNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a chemical compound for research use only, provided for use in non-clinical, non-diagnostic laboratory investigations. This molecule belongs to the tetrahydropyrazolopyridinone chemical class, a scaffold recognized in medicinal chemistry for its relevance in developing enzyme inhibitors . While specific pharmacological data for this compound may be limited, structurally related analogues based on the pyrazolo[4,3-c]pyridine core have been identified as potent and selective allosteric inhibitors of LIM domain kinases (LIMK1 and LIMK2) . LIMKs are serine/threonine and tyrosine kinases that play critical roles in regulating actin cytoskeletal dynamics, affecting key cellular processes including cell motility, proliferation, and migration . Aberrant LIMK overactivation has been implicated in various disease pathways, including cancer metastasis and neurodegenerative disorders such as Fragile X Syndrome and Alzheimer's disease . Consequently, research chemicals within this structural class hold significant value as chemical tools for selectively dissecting LIMK activation under physiological and disease conditions, and for spurring the translation of new therapeutics targeting LIMK pathologies . Researchers may find this compound particularly useful for probing kinase function and cellular signaling pathways. This product is intended for research purposes by qualified laboratory professionals. It is not for human, veterinary, or household use.

Properties

IUPAC Name

3-oxo-2-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-2-15-27-16-20(23(29)25-14-13-18-9-5-3-6-10-18)22-21(17-27)24(30)28(26-22)19-11-7-4-8-12-19/h3-12,16-17H,2,13-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGXCUOPIAKNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route involves the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistency and efficiency in production. Industrial methods also emphasize the importance of safety and environmental considerations, employing measures to minimize waste and emissions .

Chemical Reactions Analysis

Types of Reactions

3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • 5-Position Substitution : Propyl (target compound) vs. smaller alkyl (methyl, ethyl) or aromatic (benzyl) groups. Longer alkyl chains (e.g., propyl) may enhance lipophilicity compared to methyl or ethyl .
  • 7-Carboxamide Substituent : The N-(2-phenylethyl) group in the target compound contrasts with heterocyclic (tetrahydrofuran) or fluorinated aryl substituents in analogs. Bulky aromatic groups (e.g., 2-phenylethyl) may improve binding affinity in kinase targets, as seen in related JAK inhibitors .

Biological Activity

The compound 3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[4,3-c]pyridine core with various substituents that enhance its biological properties. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC22H24N4O2
Molecular Weight364.45 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many derivatives have shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain pyrazolo[3,4-b]pyridines have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9 .
  • Antiviral Activity : Some studies suggest that modifications to the pyrazolo structure can enhance antiviral properties. For example, compounds similar to 3-oxo derivatives have shown effectiveness against tobacco mosaic virus (TMV) .

Biological Activity Evaluation

A comprehensive evaluation of the biological activity of this compound includes various assays:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects on human cancer cell lines such as HeLa and A375. The mechanism involves induction of apoptosis and cell cycle arrest .
  • Antiviral Activity : In vivo tests demonstrated that derivatives can inhibit viral replication effectively. For instance, specific structural modifications led to enhanced activity against plant viruses compared to standard antiviral agents .
  • Toxicity Studies : Toxicological assessments indicated low toxicity profiles in zebrafish models, suggesting a favorable safety margin for potential therapeutic applications .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Case Study 1 : A derivative of the pyrazolo[4,3-c]pyridine structure was tested for CDK inhibition and exhibited an IC50 value of 0.36 µM against CDK2. This highlights the potential for developing selective inhibitors targeting specific kinases involved in cancer progression .
  • Case Study 2 : Another study focused on a closely related compound showed promising results in inhibiting TMV with a protective effect of over 50% at specific concentrations. This suggests applicability in agricultural settings for disease control .

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